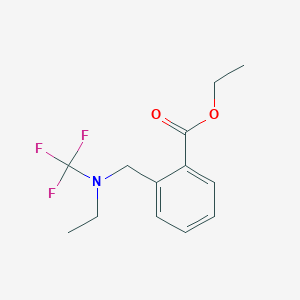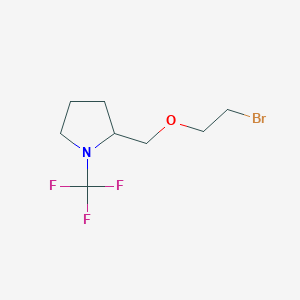![molecular formula C10H11NO2S B13962605 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield. These methods reduce the need for hazardous reagents and solvents, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Benzo[d]thiazol-2-yloxy)propan-1-one.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)ethanol
- 2-(Benzo[d]thiazol-2-yl)acetic acid
- 2-(Benzo[d]thiazol-2-yl)aniline
Uniqueness
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group on the propanol chain allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its benzothiazole core structure is known for its broad spectrum of biological activities, enhancing its potential in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H11NO2S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C10H11NO2S/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2 |
Clave InChI |
NYCVIRRCDJGKSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)












